![molecular formula C6H13ClN2O B2581050 (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride CAS No. 1262381-66-7](/img/structure/B2581050.png)
(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride
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Description
(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride, also known as S-MPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. S-MPC is a chiral compound that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Cancer Research
A notable application is in the discovery and development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as ABT-888, for cancer treatment. These inhibitors exhibit excellent PARP enzyme potency and cellular potency, showing good in vivo efficacy in cancer models (Penning et al., 2009).
Derivatization Agents in Chromatography
Derivatization reagents like 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine have been found to be selective and sensitive for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, enhancing the detection sensitivity for compounds like fatty acids and ibuprofen (Morita & Konishi, 2002).
Synthesis of Medicinal Compounds
Research includes the development of enantiomers of antibacterial agents and their asymmetric synthesis, highlighting the importance of stereochemistry in medicinal chemistry (Rosen et al., 1988). Additionally, novel synthesis methods have been developed for 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Antibacterial and Anticancer Agents
Furthermore, pyridonecarboxylic acids and their derivatives have been synthesized and evaluated for their antibacterial activity, contributing to the development of new therapeutic agents (Egawa et al., 1984). The synthesis of novel 2-(het)arylpyrrolidine derivatives has also been explored, with some compounds showing promising anticancer and anti-biofilm activities (Smolobochkin et al., 2019).
properties
IUPAC Name |
(2S)-2-methylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(5(7)9)3-2-4-8-6;/h8H,2-4H2,1H3,(H2,7,9);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERNCADHQFCKNE-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride | |
CAS RN |
1262381-66-7 |
Source
|
Record name | (2S)-2-methylpyrrolidine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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